molecular formula C17H17NO5 B4334585 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene CAS No. 92774-39-5

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene

Cat. No. B4334585
CAS RN: 92774-39-5
M. Wt: 315.32 g/mol
InChI Key: JZPAUVNVSYPVBB-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene, also known as DMNP-oxide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isochromenes, which are organic compounds that contain a chromene ring system. DMNP-oxide has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with cytochrome P450 enzymes. It binds to the heme group in the active site of the enzyme, preventing it from metabolizing other compounds. This leads to an accumulation of the substrate and a decrease in the production of the metabolite. 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has a range of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. It has been shown to inhibit the metabolism of many drugs, including benzodiazepines, opioids, and antipsychotics. This could lead to drug interactions and altered drug efficacy. 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. This could make it useful for studying inflammatory diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has several advantages for use in lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, making it useful for studying drug metabolism and drug interactions. It also has anti-inflammatory properties, which could make it useful for studying inflammatory diseases. However, there are some limitations to its use. 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a synthetic compound, and its effects may not accurately reflect those of natural compounds. It also has a relatively short half-life in vivo, which could limit its usefulness for studying long-term effects.

Future Directions

There are several future directions for research on 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene. One area of interest is its potential use in developing new drugs. Its ability to inhibit cytochrome P450 enzymes could be harnessed to improve the efficacy of existing drugs or to develop new drugs with fewer side effects. Another area of interest is its anti-inflammatory properties. Further research could explore its potential use in treating inflammatory diseases such as arthritis and asthma. Finally, research could focus on developing new synthesis methods for 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene that are more efficient and environmentally friendly.

Scientific Research Applications

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins in the body. This makes 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene a valuable tool for studying drug metabolism and drug interactions. It has also been shown to have anti-inflammatory properties, which could make it useful for studying inflammatory diseases.

properties

IUPAC Name

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-15-9-11-6-7-23-17(14(11)10-16(15)22-2)12-4-3-5-13(8-12)18(19)20/h3-5,8-10,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPAUVNVSYPVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415541
Record name ST4131998
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene

CAS RN

92774-39-5
Record name ST4131998
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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